![molecular formula C13H13N3 B14626626 3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile CAS No. 55467-98-6](/img/structure/B14626626.png)
3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile is an organic compound that features a naphthalene ring substituted with an amino group and a propanenitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile typically involves the reaction of 8-amino-1-naphthalenamine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-naphthalen-1-yl-propionic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione: Contains a pyrrolidine ring in addition to the naphthalene and amino groups.
Uniqueness
3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile is unique due to its combination of a naphthalene ring, an amino group, and a nitrile group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
55467-98-6 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-[(8-aminonaphthalen-1-yl)amino]propanenitrile |
InChI |
InChI=1S/C13H13N3/c14-8-3-9-16-12-7-2-5-10-4-1-6-11(15)13(10)12/h1-2,4-7,16H,3,9,15H2 |
InChI Key |
UKCFDFUCKBOCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


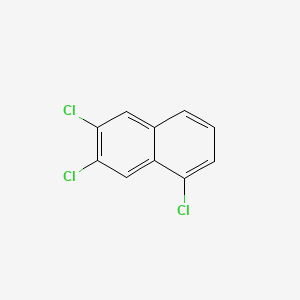
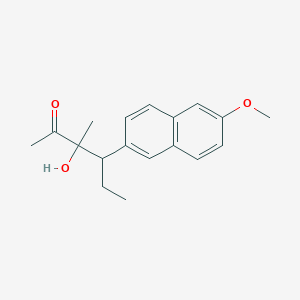

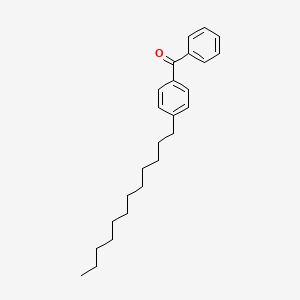
![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)
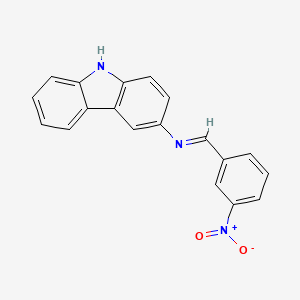
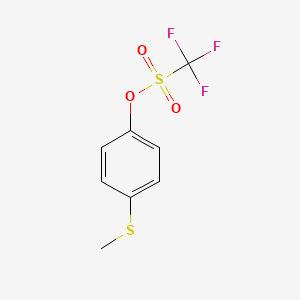

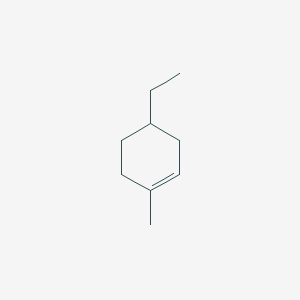
![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
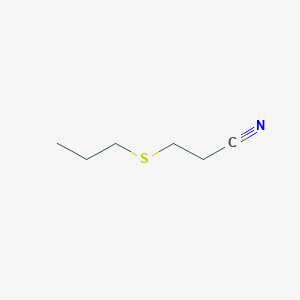
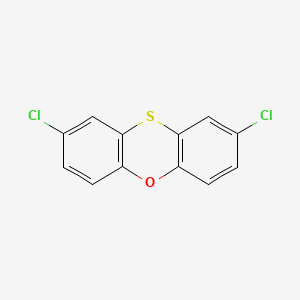
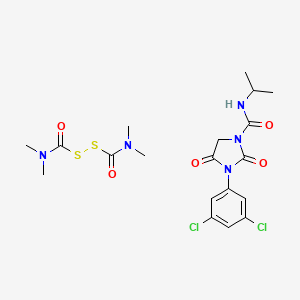
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
